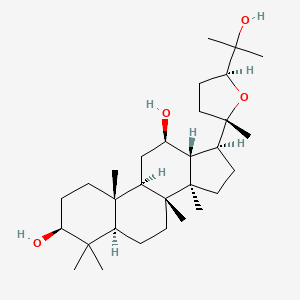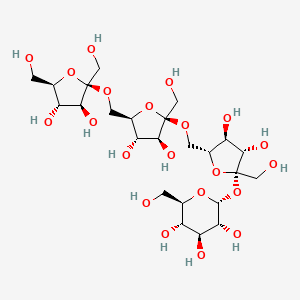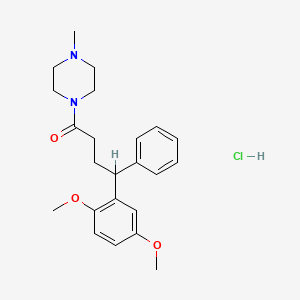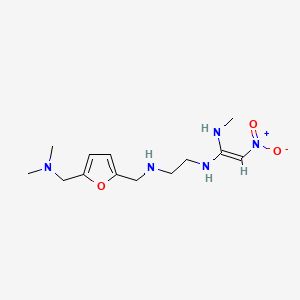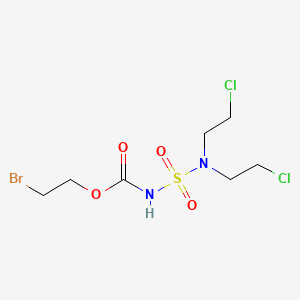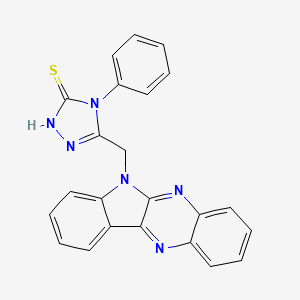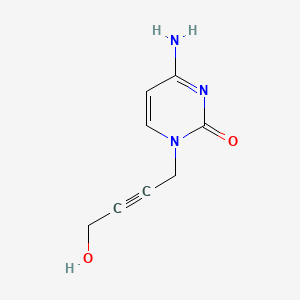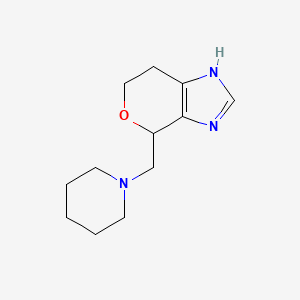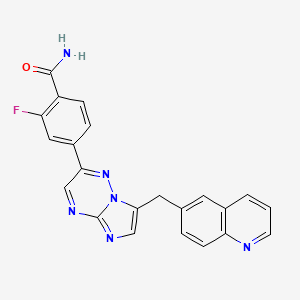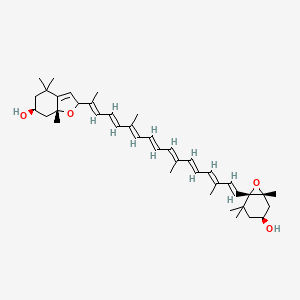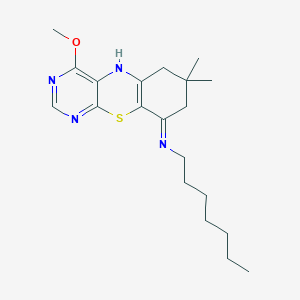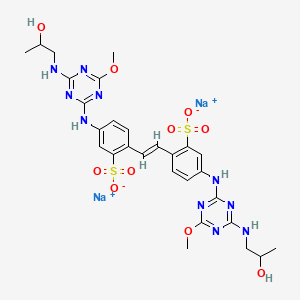
Disodium 4,4'-bis((4-((2-hydroxypropyl)amino)-6-methoxy-1,3,5-triazin-2-yl)amino)stilbene-2,2'-disulphonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Disodium 4,4’-bis((4-((2-hydroxypropyl)amino)-6-methoxy-1,3,5-triazin-2-yl)amino)stilbene-2,2’-disulphonate is a synthetic organic compound known for its applications in various fields, including chemistry, biology, and industry. It is characterized by its complex molecular structure, which includes stilbene and triazine moieties, making it a versatile compound with unique properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of disodium 4,4’-bis((4-((2-hydroxypropyl)amino)-6-methoxy-1,3,5-triazin-2-yl)amino)stilbene-2,2’-disulphonate involves multiple steps. The process typically starts with the preparation of intermediate compounds, which are then subjected to various chemical reactions to form the final product. Key steps include the formation of the triazine ring and the subsequent attachment of the stilbene moiety. Reaction conditions such as temperature, pH, and the use of catalysts are carefully controlled to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and continuous flow systems. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Advanced techniques such as high-performance liquid chromatography (HPLC) are employed to monitor the reaction progress and ensure the quality of the final product.
化学反応の分析
Types of Reactions
Disodium 4,4’-bis((4-((2-hydroxypropyl)amino)-6-methoxy-1,3,5-triazin-2-yl)amino)stilbene-2,2’-disulphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the molecule, leading to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and reaction time are optimized based on the desired outcome.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
科学的研究の応用
Disodium 4,4’-bis((4-((2-hydroxypropyl)amino)-6-methoxy-1,3,5-triazin-2-yl)amino)stilbene-2,2’-disulphonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a standard in analytical chemistry.
Biology: The compound is employed in biological assays and as a fluorescent marker due to its unique optical properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Industry: It is utilized in the production of dyes, optical brighteners, and other industrial chemicals.
作用機序
The mechanism of action of disodium 4,4’-bis((4-((2-hydroxypropyl)amino)-6-methoxy-1,3,5-triazin-2-yl)amino)stilbene-2,2’-disulphonate involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and nucleic acids, altering their structure and function. This interaction can lead to changes in cellular processes, such as signal transduction and gene expression.
類似化合物との比較
Disodium 4,4’-bis((4-((2-hydroxypropyl)amino)-6-methoxy-1,3,5-triazin-2-yl)amino)stilbene-2,2’-disulphonate is unique compared to other similar compounds due to its specific molecular structure and properties. Similar compounds include:
- Disodium 4,4’-bis((4-((2-hydroxyethyl)amino)-6-methoxy-1,3,5-triazin-2-yl)amino)stilbene-2,2’-disulphonate
- Disodium 4,4’-bis((4-((2-hydroxypropyl)amino)-6-chloro-1,3,5-triazin-2-yl)amino)stilbene-2,2’-disulphonate
These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical reactivity and applications.
特性
CAS番号 |
20179-35-5 |
|---|---|
分子式 |
C28H32N10Na2O10S2 |
分子量 |
778.7 g/mol |
IUPAC名 |
disodium;5-[[4-(2-hydroxypropylamino)-6-methoxy-1,3,5-triazin-2-yl]amino]-2-[(E)-2-[4-[[4-(2-hydroxypropylamino)-6-methoxy-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate |
InChI |
InChI=1S/C28H34N10O10S2.2Na/c1-15(39)13-29-23-33-25(37-27(35-23)47-3)31-19-9-7-17(21(11-19)49(41,42)43)5-6-18-8-10-20(12-22(18)50(44,45)46)32-26-34-24(30-14-16(2)40)36-28(38-26)48-4;;/h5-12,15-16,39-40H,13-14H2,1-4H3,(H,41,42,43)(H,44,45,46)(H2,29,31,33,35,37)(H2,30,32,34,36,38);;/q;2*+1/p-2/b6-5+;; |
InChIキー |
NOGCIQNTOKXBKB-TXOOBNKBSA-L |
異性体SMILES |
CC(CNC1=NC(=NC(=N1)OC)NC2=CC(=C(C=C2)/C=C/C3=C(C=C(C=C3)NC4=NC(=NC(=N4)NCC(C)O)OC)S(=O)(=O)[O-])S(=O)(=O)[O-])O.[Na+].[Na+] |
正規SMILES |
CC(CNC1=NC(=NC(=N1)OC)NC2=CC(=C(C=C2)C=CC3=C(C=C(C=C3)NC4=NC(=NC(=N4)NCC(C)O)OC)S(=O)(=O)[O-])S(=O)(=O)[O-])O.[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[N-[2-(2,5-dioxopyrrolidin-1-yl)ethyl]-3-methyl-4-[(E)-2-(1,3,3-trimethyl-2H-indol-2-yl)ethenyl]anilino]propanenitrile;zinc;disulfate](/img/structure/B15193726.png)
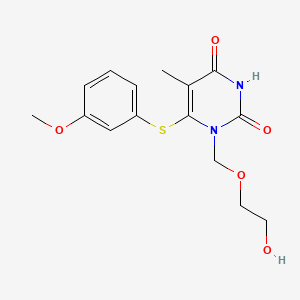
![(E)-3-(6-aminopyridin-3-yl)-N-[[5-[4-(4,4-difluoropiperidine-1-carbonyl)phenyl]-7-(4-fluorophenyl)-2-benzofuran-1-yl]methyl]prop-2-enamide](/img/structure/B15193741.png)
